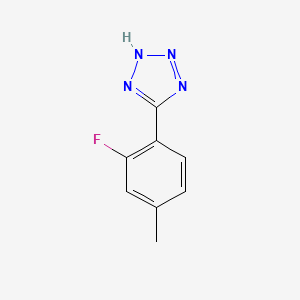![molecular formula C7H2ClLiN2O3 B13489625 Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B13489625.png)
Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that features a unique structure combining lithium, chlorine, and an oxazole ring fused with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate typically involves the formation of the oxazole ring followed by its fusion with the pyridine ring One common method involves the cyclization of appropriate precursors under controlled conditions For instance, the reaction of 5-chloro-2-aminopyridine with ethyl oxalyl chloride in the presence of a base can yield the desired oxazole-pyridine structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups in place of the chlorine atom.
Aplicaciones Científicas De Investigación
Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Oxazole Derivatives: Compounds like 1,3-oxazole and its derivatives share structural similarities with Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate.
Pyridine Derivatives: Compounds such as 2-aminopyridine and its derivatives also share similarities.
Uniqueness
What sets this compound apart is its unique combination of an oxazole ring fused with a pyridine ring and the presence of lithium and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H2ClLiN2O3 |
|---|---|
Peso molecular |
204.5 g/mol |
Nombre IUPAC |
lithium;5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C7H3ClN2O3.Li/c8-4-2-1-3-5(9-4)10-6(13-3)7(11)12;/h1-2H,(H,11,12);/q;+1/p-1 |
Clave InChI |
OWXRFUFQKQCEQB-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=CC(=NC2=C1OC(=N2)C(=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


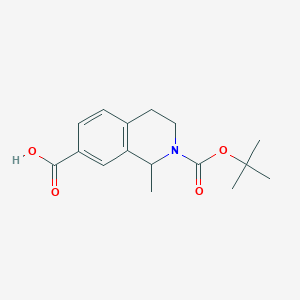
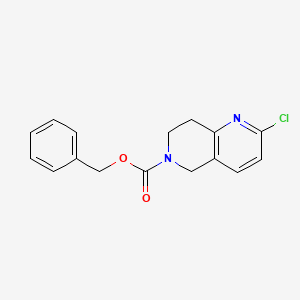
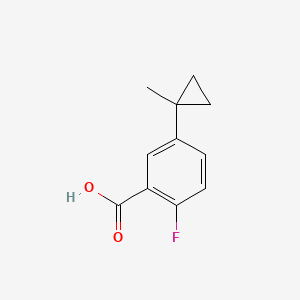
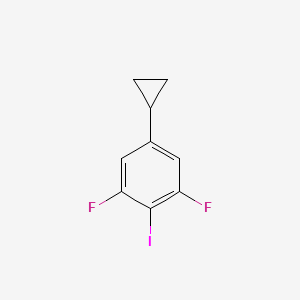
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide](/img/structure/B13489566.png)


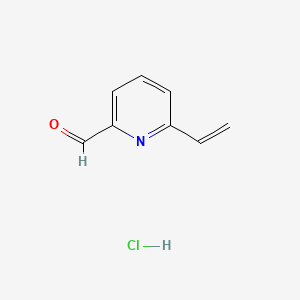
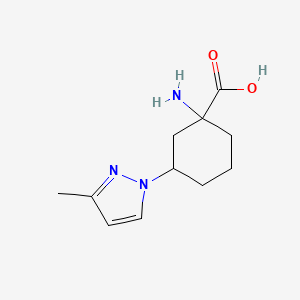
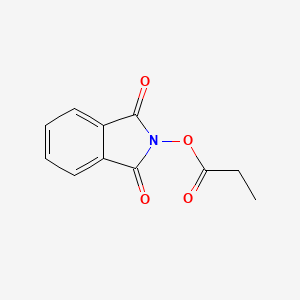
![2-(3-{[(Benzyloxy)carbonyl]amino}propyl)propanedioic acid](/img/structure/B13489596.png)
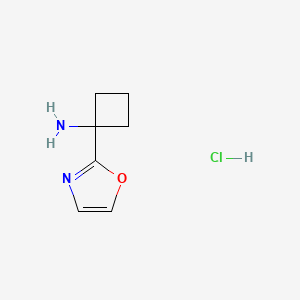
![2-[5-methyl-2-(propan-2-yl)cyclohexyl]acetic acid, Mixture of diastereomers](/img/structure/B13489605.png)
